1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves complex processes, including coupling reactions, reductive amination, and specific reactions for introducing fluorine or other substituents to the molecule. For example, the radiosynthesis of a NR2B-selective NMDA receptor antagonist, a related compound, utilized [11C]phosgene for the formation of a benzimidazolone ring, demonstrating a synthesis process involving coupling of specific precursors and radiolabelling (Labas et al., 2009). Similarly, derivatives of piperidine were synthesized by derivatizing the exocyclic N-atom, showing the importance of structural modifications for biological activity (Kolhatkar et al., 2003).
Molecular Structure Analysis
Crystal structure analyses and X-ray diffraction studies provide insights into the molecular conformation and intermolecular interactions of related compounds. For example, the structure of a tert-butyl piperazine-1-carboxylate derivative was confirmed by single crystal XRD data, highlighting the importance of molecular geometry in determining compound properties (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions, such as reductive amination, amide hydrolysis, and N-alkylation, play a crucial role in the synthesis of piperidine derivatives, affecting their chemical properties and potential biological activities. The synthesis process often involves specific reagents and conditions tailored to achieve desired modifications and yield target compounds with high purity and specific functionalities (Fang-wei, 2013).
Physical Properties Analysis
The physical properties of compounds, including solubility, crystallinity, and lipophilicity, are critical for their potential applications. Studies on novel piperazine compounds for imaging σ1 receptors in the brain highlighted the design and synthesis of ligands with low lipophilicity, demonstrating the impact of physical properties on the biological distribution and efficacy of imaging agents (He et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and affinity for specific receptors or enzymes, determine the potential uses of compounds. The synthesis and characterization of derivatives and their binding assays reveal the importance of chemical modifications for enhancing receptor affinity and selectivity, as seen in the development of potential dopamine D4 receptor ligands (Fang-wei, 2013).
properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-methyl-6-oxo-N-[(E)-3-phenylprop-2-enyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O2/c1-25(14-6-10-18-7-3-2-4-8-18)23(28)20-12-13-22(27)26(17-20)16-19-9-5-11-21(24)15-19/h2-11,15,20H,12-14,16-17H2,1H3/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZGVOMPDKEQW-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorobenzyl)-N-methyl-6-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxamide |
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